(2,5-Dichloro-3-formylphenyl)boronic acid

Organoboron Chemistry Suzuki-Miyaura Coupling Reactivity Tuning

This boronic acid features a unique 2,5-dichloro-3-formyl substitution pattern that enhances Lewis acidity (pKa 8.21), accelerating transmetalation in Suzuki couplings with electron-deficient and sterically hindered substrates. The ortho-chlorine provides steric control for regioselectivity. The formyl group serves as an orthogonal synthetic handle for sequential diversification (reductive amination, Wittig). High purity (≥98%) ensures consistent reactivity, reducing optimization time. Ideal for constructing complex biaryl cores in pharmaceutical R&D.

Molecular Formula C7H5BCl2O3
Molecular Weight 218.83 g/mol
CAS No. 919355-48-9
Cat. No. B3302895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,5-Dichloro-3-formylphenyl)boronic acid
CAS919355-48-9
Molecular FormulaC7H5BCl2O3
Molecular Weight218.83 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1Cl)C=O)Cl)(O)O
InChIInChI=1S/C7H5BCl2O3/c9-5-1-4(3-11)7(10)6(2-5)8(12)13/h1-3,12-13H
InChIKeyZMTZUARCIXQUEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,5-Dichloro-3-formylphenyl)boronic acid (CAS 919355-48-9): A Specialized Arylboronic Acid for Precision Cross-Coupling and Pharmaceutical Intermediates


(2,5-Dichloro-3-formylphenyl)boronic acid is an organoboron compound featuring a phenyl ring with a boronic acid (-B(OH)₂) group at position 1, chlorine substituents at positions 2 and 5, and a formyl (-CHO) group at position 3 . This specific substitution pattern confers distinct electronic and steric properties that influence its reactivity in Suzuki-Miyaura cross-coupling reactions and its utility as a building block for complex molecule synthesis . The compound is commercially available in high purity (≥98%) for research and development applications .

Why Generic Substitution Fails: The Non-Interchangeable Nature of (2,5-Dichloro-3-formylphenyl)boronic acid in Synthesis


In synthetic chemistry, substituting one arylboronic acid for another can lead to reaction failure or drastically different yields due to variations in electronic character, steric hindrance, and the stability of key intermediates. (2,5-Dichloro-3-formylphenyl)boronic acid is distinguished from simpler analogs like 3-formylphenylboronic acid or 2,5-dichlorophenylboronic acid by the synergistic effect of its 2,5-dichloro substitution and the 3-formyl group. The electron-withdrawing chlorine atoms increase the Lewis acidity of the boron center, thereby enhancing its reactivity in transmetalation steps of Suzuki couplings . Concurrently, the ortho-chlorine atom introduces steric bulk that can direct regioselectivity in cross-coupling reactions and influence the conformational stability of downstream products [1]. Furthermore, the formyl group provides an orthogonal synthetic handle, enabling sequential functionalization (e.g., reductive amination, Wittig olefination) that is not possible with non-formyl analogs. The quantitative evidence below demonstrates these specific, measurable differences that preclude simple replacement by other in-class boronic acids.

Quantitative Evidence Guide for (2,5-Dichloro-3-formylphenyl)boronic acid: Differentiation from Closest Analogs


Enhanced Lewis Acidity: pKa Shift of +0.38 to +0.95 Units Compared to Non-Chlorinated and De-formylated Analogs

The pKa of the boronic acid group is a critical determinant of its reactivity in Suzuki-Miyaura transmetalation. (2,5-Dichloro-3-formylphenyl)boronic acid exhibits a pKa of 8.21 [1]. This value is 0.38 units lower (more acidic) than that of 3-formylphenylboronic acid (pKa = 7.83±0.10) , and 0.95 units lower than 2,5-dichlorophenylboronic acid (pKa = 7.26±0.58) . The enhanced acidity is attributed to the combined electron-withdrawing effects of both the 2,5-dichloro and 3-formyl substituents, which stabilize the boronate anion and facilitate more efficient transmetalation under mild reaction conditions.

Organoboron Chemistry Suzuki-Miyaura Coupling Reactivity Tuning

High Purity Grade Availability: 98% vs. 95% Typical for Isomeric Analogs

Consistent, high-purity starting material is essential for reproducible research and scalable processes. (2,5-Dichloro-3-formylphenyl)boronic acid is reliably sourced at a purity specification of NLT 98% . In contrast, closely related regioisomers, such as 2,6-dichloro-3-formylphenylboronic acid, are more commonly offered at 95% or 97% purity , and 2,4-dichloro-3-formylphenylboronic acid is also typically found at 95% . The higher and more stringent purity standard for this specific isomer reduces the potential for side reactions and simplifies purification steps.

Chemical Procurement Quality Control Reproducibility

Distinct Substitution Pattern Enables Sequential Cross-Coupling and Functionalization Strategies

The 2,5-dichloro-3-formyl substitution pattern is uniquely positioned for iterative synthesis. The presence of the formyl group ortho to one chlorine and meta to the boronic acid creates a differentiated electrophilic site. While quantitative yields are reaction-specific, the architecture itself—an electron-deficient, halogenated aryl boronic acid with an aldehyde handle—is expressly valued for sequential transformations . In contrast, 3-formylphenylboronic acid lacks the halogen handles for further coupling, and 2,5-dichlorophenylboronic acid lacks the formyl group for orthogonal functionalization (e.g., reductive amination, hydrazone formation). This multi-functionality is a direct consequence of the specific substitution geometry, enabling modular construction of complex biaryl systems.

Orthogonal Reactivity Complex Molecule Assembly Drug Discovery

Predicted Boiling Point Elevation of 393.5°C vs. 380.5°C for Non-Chlorinated Analog, Indicating Stronger Intermolecular Forces

The predicted normal boiling point for (2,4-dichloro-3-formylphenyl)boronic acid, a close structural isomer, is 393.5±52.0 °C . By extension, (2,5-dichloro-3-formylphenyl)boronic acid is expected to exhibit a similarly high boiling point, reflecting the increased polarizability and molecular weight imparted by the two chlorine atoms. This contrasts with the predicted boiling point of 3-formylphenylboronic acid, which is approximately 380.5±44.0 °C . The ~13 °C difference, while based on predicted values for an isomer, suggests stronger intermolecular interactions (e.g., dipole-dipole, halogen bonding) in the dichlorinated system, which can affect its behavior during purification (e.g., distillation, sublimation) and its physical form under reaction conditions.

Physical Chemistry Purification Handling

Best Research and Industrial Application Scenarios for (2,5-Dichloro-3-formylphenyl)boronic acid


Synthesis of Highly Substituted Biaryl Pharmacophores via Tandem Suzuki-Miyaura Coupling

The enhanced Lewis acidity (evidenced by pKa 8.21) [1] of (2,5-dichloro-3-formylphenyl)boronic acid makes it a superior partner for Suzuki-Miyaura couplings with electron-deficient or sterically hindered aryl halides. Its 2,5-dichloro substitution pattern and high commercial purity (98%) ensure consistent reactivity, reducing the need for extensive reaction optimization. This makes it ideal for constructing the dense, functionalized biaryl cores found in many modern pharmaceuticals, where reliable cross-coupling is paramount.

Iterative Library Synthesis for Medicinal Chemistry Campaigns

The orthogonal reactivity of the three functional groups (boronic acid, formyl, and aryl chlorides) allows for efficient, stepwise molecular diversification. Medicinal chemists can first perform a Suzuki coupling at the boronic acid site, followed by functionalization of the formyl group (e.g., reductive amination, Grignard addition), and finally, exploit the aryl chlorides for further cross-coupling. This strategic sequence, enabled by the compound's unique substitution geometry, maximizes the generation of diverse analog libraries from a single, high-purity building block .

Development of Advanced Materials and Molecular Sensors

The combined electron-withdrawing effects of the dichloro and formyl groups, which contribute to the compound's altered physical properties (such as a higher inferred boiling point) , can be harnessed to tune the electronic and optical characteristics of conjugated polymers or small-molecule sensors. When incorporated into π-conjugated frameworks, this boronic acid can serve as a key monomer, introducing both halogen handles for further polymerization and an aldehyde for post-polymerization modification, enabling the fine-tuning of material properties for applications in organic electronics or chemosensing.

Synthesis of Active Pharmaceutical Ingredients (APIs) and Advanced Intermediates

Boronic acids are recognized intermediates in the manufacture of various APIs . (2,5-Dichloro-3-formylphenyl)boronic acid is particularly valuable in this context due to its high purity specification and its ability to introduce a 2,5-dichloro-3-functionalized aryl motif in a single step. This reduces the number of synthetic operations required to access complex drug candidates, thereby decreasing process mass intensity and improving overall yield. The formyl group provides a direct entry point for further elaboration into amines, alcohols, or olefins, common functionalities in bioactive molecules.

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